molecular formula C14H12Cl2N4O2S B2449187 6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-42-1

6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2449187
CAS RN: 946255-42-1
M. Wt: 371.24
InChI Key: WSVYCPHZILXNQO-UHFFFAOYSA-N
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Description

6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C14H12Cl2N4O2S and its molecular weight is 371.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-inflammatory Agents


A series of pyrazolopyrimidine derivatives has been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, and in the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship studies suggest the potential of these derivatives in designing new therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).

Antiproliferative Activity


Further research into pyrazolopyrimidine derivatives has demonstrated their antiproliferative activity against a variety of cancer cell lines, including DU 145 (prostate cancer), Hela (human cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (human colon cancer). Among the synthesized compounds, certain derivatives displayed selective cytotoxicity towards cancer cells over normal cells, indicating their potential as cancer therapeutics (Nagaraju et al., 2020).

Herbicidal Activity


Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has also extended into the field of agriculture, where certain compounds exhibited significant herbicidal activity against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a concentration of 100 mg/L. This suggests the potential application of these compounds in developing new herbicides to manage weed growth in agricultural settings (Luo et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, disrupting their normal function and inhibiting their growth or survival.

Biochemical Pathways

Given its antimycobacterial activity, it is likely that the compound interferes with essential biochemical pathways in Mycobacteria, such as cell wall synthesis, protein synthesis, or DNA replication .

Result of Action

The result of the compound’s action is a significant reduction in the growth and survival of Mycobacteria . This antimycobacterial activity suggests that the compound could potentially be developed into an effective antitubercular agent.

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2S/c15-9-2-1-8(11(16)5-9)7-23-14-18-12-10(13(22)19-14)6-17-20(12)3-4-21/h1-2,5-6,21H,3-4,7H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYCPHZILXNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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